molecular formula C27H16ClN3O B8193350 2-(8-Chloro-1-dibenzofuranyl)-4,6-diphenyl-1,3,5-Triazine

2-(8-Chloro-1-dibenzofuranyl)-4,6-diphenyl-1,3,5-Triazine

Cat. No.: B8193350
M. Wt: 433.9 g/mol
InChI Key: KBYZBOKBZLTSPI-UHFFFAOYSA-N
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Description

2-(8-Chloro-1-dibenzofuranyl)-4,6-diphenyl-1,3,5-Triazine is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dibenzofuran and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Chloro-1-dibenzofuranyl)-4,6-diphenyl-1,3,5-Triazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the triazine ring, followed by the introduction of the dibenzofuran and phenyl groups through substitution reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(8-Chloro-1-dibenzofuranyl)-4,6-diphenyl-1,3,5-Triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(8-Chloro-1-dibenzofuranyl)-4,6-diphenyl-1,3,5-Triazine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 2-(8-Chloro-1-dibenzofuranyl)-4,6-diphenyl-1,3,5-Triazine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biochemical processes, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-(8-Chloro-1-dibenzofuranyl)-4,6-diphenyl-1,3,5-Triazine: is compared with other triazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it particularly suitable for applications that require high stability and reactivity.

Properties

IUPAC Name

2-(8-chlorodibenzofuran-1-yl)-4,6-diphenyl-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H16ClN3O/c28-19-14-15-22-21(16-19)24-20(12-7-13-23(24)32-22)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYZBOKBZLTSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C(=CC=C3)OC5=C4C=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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